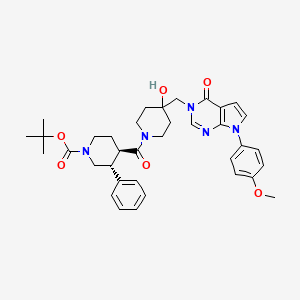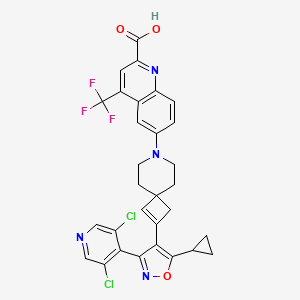
Unii-YO3W29IM33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-986318 is a potent nonbile acid farnesoid X receptor (FXR) agonist. It has been developed for the treatment of nonalcoholic steatohepatitis, a condition characterized by the accumulation of fat in the liver. BMS-986318 exhibits strong in vitro and in vivo activation of FXR, making it a promising candidate for further evaluation in clinical settings .
Vorbereitungsmethoden
The synthesis of BMS-986318 involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of reagents such as cyclopropylamine, dichloropyridine, and isoxazole . Industrial production methods for BMS-986318 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Analyse Chemischer Reaktionen
BMS-986318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BMS-986318 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of FXR and its downstream effects.
Biology: The compound is used to investigate the role of FXR in various biological processes, including lipid metabolism and inflammation.
Medicine: BMS-986318 is being evaluated for its potential therapeutic effects in treating nonalcoholic steatohepatitis and other liver diseases.
Wirkmechanismus
BMS-986318 exerts its effects by activating the farnesoid X receptor, a nuclear hormone receptor involved in regulating bile acid, lipid, and glucose metabolism. Upon activation, FXR modulates the expression of various genes involved in these metabolic pathways. The molecular targets of BMS-986318 include genes such as CYP7A1, which is involved in bile acid synthesis, and FGF15, which regulates bile acid homeostasis .
Vergleich Mit ähnlichen Verbindungen
BMS-986318 is unique compared to other FXR agonists due to its nonbile acid structure. Similar compounds include:
Obeticholic acid: A synthetic FXR bile acid analog used for the treatment of primary biliary cholangitis.
GW4064: A synthetic FXR agonist used in research to study FXR activation and its effects.
BMS-986318 stands out due to its potent activation of FXR and favorable pharmacokinetic profile, making it a promising candidate for further development .
Eigenschaften
CAS-Nummer |
2314378-09-9 |
|---|---|
Molekularformel |
C30H23Cl2F3N4O3 |
Molekulargewicht |
615.4 g/mol |
IUPAC-Name |
6-[2-[5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazol-4-yl]-7-azaspiro[3.5]non-2-en-7-yl]-4-(trifluoromethyl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2F3N4O3/c31-20-13-36-14-21(32)25(20)26-24(27(42-38-26)15-1-2-15)16-11-29(12-16)5-7-39(8-6-29)17-3-4-22-18(9-17)19(30(33,34)35)10-23(37-22)28(40)41/h3-4,9-11,13-15H,1-2,5-8,12H2,(H,40,41) |
InChI-Schlüssel |
WPGAVSDZYIRUGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)C4=CC5(C4)CCN(CC5)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





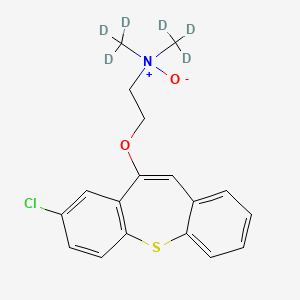
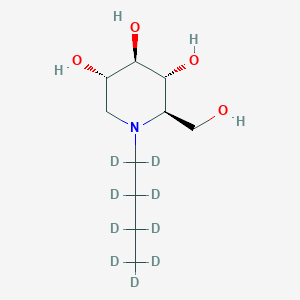
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
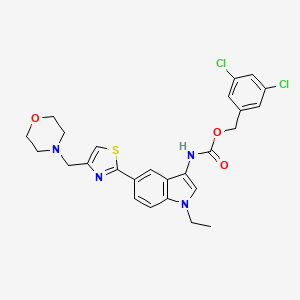

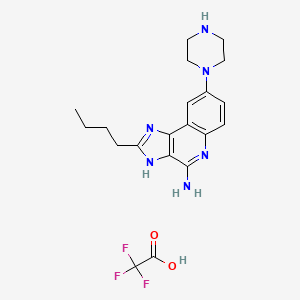
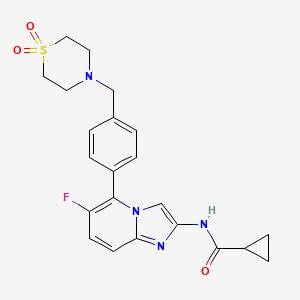
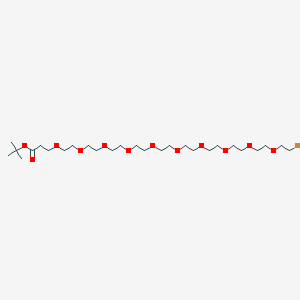
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
